molecular formula C6H10F2O4 B15129295 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol

Cat. No.: B15129295
M. Wt: 184.14 g/mol
InChI Key: QTIKECPWBXHCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is a fluorinated derivative of the oxane-triol scaffold, characterized by a fluorine atom at position 5 and a fluoromethyl (-CH2F) group at position 5. This compound belongs to the family of carbohydrate analogs, where strategic fluorination is employed to modulate electronic properties, metabolic stability, and biological interactions. The oxane-triol core provides a rigid, oxygen-rich structure, while the fluorine substituents enhance lipophilicity and resistance to enzymatic degradation .

Properties

Molecular Formula

C6H10F2O4

Molecular Weight

184.14 g/mol

IUPAC Name

5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2

InChI Key

QTIKECPWBXHCKM-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can be achieved through various methods. One common approach involves the fluorination of a precursor compound using electrophilic or nucleophilic fluorinating agents. For example, the fluorination of 2,2-dimethyl-1,3-dioxane-4,6-dione with molecular fluorine (F2) in the presence of a Lewis acid can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol involves its interaction with molecular targets and pathways in biological systems. Fluorine atoms can influence the compound’s binding affinity, stability, and overall biological activity.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol and related compounds:

Compound Name Substituents (Position) Formula Key Features
This compound 5-F, 6-CH2F C6H10F2O5 High electronegativity, enhanced lipophilicity, potential metabolic stability
(2R,3R,4R,5S,6R)-5-Fluoro-6-(hydroxymethyl)oxane-2,3,4-triol 5-F, 6-CH2OH C6H11FO5 Hydroxymethyl group increases hydrophilicity; differs in stereochemistry
4-Deoxy-4-fluoro-D-glucopyranose 4-F, 6-CH2OH C6H11FO5 Structural isomer with fluorine at position 4; distinct stereochemical profile
Dapagliflozin (SGLT2 inhibitor) 6-CH2OH, aryl-chlorophenyl substituent C21H25ClO6 Complex aromatic moiety critical for SGLT2 inhibition; therapeutic use in diabetes
3-Chloro-6-(hydroxymethyl)oxane-2,4,5-triol 3-Cl, 6-CH2OH C6H11ClO5 Chlorine substitution introduces bulkier halogen; altered electronic effects
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxy-oxane-2,3,4-triol 5-SH, 6-CH2OH C6H12O7S Sulfur-containing substituent enables thiol-mediated interactions

Metabolic Stability

Fluorinated oxane-triols exhibit prolonged half-lives due to fluorine’s resistance to cytochrome P450-mediated oxidation. For example, 4-Deoxy-4-fluoro-D-glucopyranose shows ~30% higher metabolic stability than non-fluorinated analogs in hepatic microsomal assays .

Pharmacological Potential

  • Glycosidase Inhibition : Fluorine’s electron-withdrawing effects can mimic transition states in glycosidase enzymes, as seen in fluorinated glucose analogs .
  • Antimicrobial Activity : Oxane-triol derivatives with lipophilic substituents (e.g., fluoromethyl) may disrupt bacterial membrane integrity, though direct evidence for the target compound is lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.